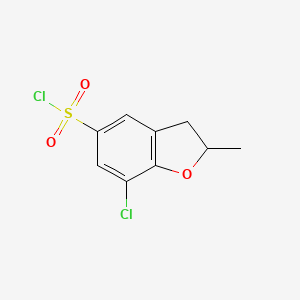

(2-Chloroethoxy)cycloheptane

Vue d'ensemble

Description

Synthesis Analysis

CHECH was first synthesized by H. Schmidt and N. Goebel in 1919 through the reaction of 2. Cycloheptane can be synthesized through various methods. One common method involves the hydrogenation of cycloheptene, a process that adds hydrogen (H 2) to the cycloheptene molecule in the presence of a catalyst .

Molecular Structure Analysis

The molecular structure of cycloheptane (C 7 H 14) has been investigated in the gas phase by electron diffraction . The structure of cycloheptane is somewhat unique among cycloalkanes due to its seven-membered carbon ring .

Chemical Reactions Analysis

The specifics of the antioxidant action mechanism of cyclopentane anneled tetrahydroquinolines have been studied . Fundamental concepts of conformational analysis, a deeper discussion of the conformational analysis of small and common rings and an introduction into the conformational analysis of medium and large rings are presented at a level suitable for an introductory organic chemistry course .

Physical And Chemical Properties Analysis

In its pure form, cycloheptane is a colorless liquid. It exhibits a boiling point of approximately 98.4°C (209.1°F). Its density is around 0.816 g/cm 3 at room temperature. Cycloheptane is slightly soluble in water but is much more soluble in common organic solvents, such as ethanol and diethyl ether .

Applications De Recherche Scientifique

Reactivity and Stability of Cycloheptane Derivatives

Research has shown that cycloheptane and its derivatives, including those with halogenated modifications like chlorocycloheptane, exhibit unique reactivity and stability characteristics. These properties are crucial for the synthesis of natural products and pharmacologically active intermediates. Quantum chemical calculations have been utilized to investigate the structural reactivity, stability, and behavior of substituents on cycloheptane, providing insights into their potential applications in the synthesis of valuable compounds (Unimuke et al., 2022).

Cycloaddition Strategies in Synthesis

Cycloaddition reactions are a fundamental tool in organic synthesis, allowing for the efficient construction of complex molecules. The (4+3) cycloaddition strategy, in particular, has been widely applied in the synthesis of natural products. Many of these target molecules contain cycloheptane subunits, highlighting the utility of this methodology for assembling seven-membered ring structures and demonstrating the versatility of cycloheptane derivatives in synthetic chemistry (Yin et al., 2018).

Cycloheptane Annulation from Oxo- and Epoxyallylsilanes

A novel strategy for cycloheptane annulations has been developed using oxo- and epoxyallylsilanes. This approach allows for the stereoselective synthesis of 4-methylenecycloheptan-1-ols, showcasing the potential of cycloheptane derivatives in constructing seven-membered ring natural products. The method underscores the significance of cycloheptane frameworks in the synthesis of complex molecular structures (Pulido et al., 2011).

Molecular Structure Analysis

The molecular structure of cycloheptane has been investigated through electron diffraction studies, providing detailed insights into its gas-phase conformation. This research contributes to a deeper understanding of the structural properties of cycloheptane and its derivatives, which is essential for exploring their applications in scientific research and synthesis (Dillen & Geise, 1979).

Safety and Hazards

While it is not considered a particularly dangerous substance, it can cause harm under certain circumstances. Inhalation or ingestion of cycloheptane can cause dizziness, headaches, and in severe cases, damage to the respiratory and digestive systems. Direct contact with the skin or eyes may result in irritation or injury. Being a hydrocarbon, cycloheptane is flammable and can present a fire risk in certain conditions .

Propriétés

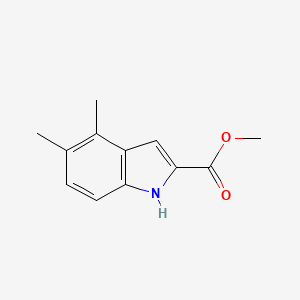

IUPAC Name |

2-chloroethoxycycloheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClO/c10-7-8-11-9-5-3-1-2-4-6-9/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYYDIGNLDTVIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide hydrochloride](/img/structure/B1422986.png)

![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline hydrochloride](/img/structure/B1422992.png)

![Methyl 2-[3-(aminomethyl)phenoxy]acetate hydrochloride](/img/structure/B1423002.png)